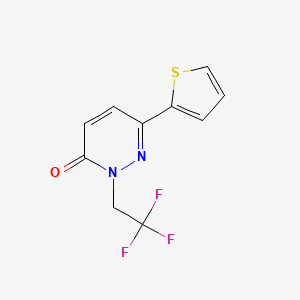

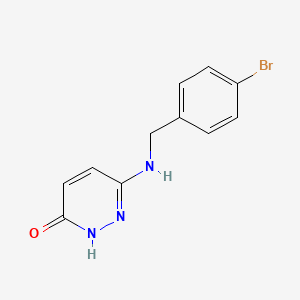

6-((4-Bromobenzyl)amino)pyridazin-3-ol

Vue d'ensemble

Description

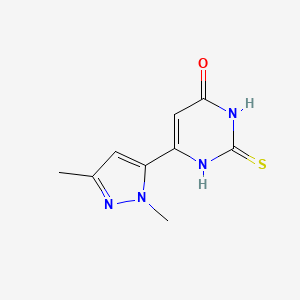

6-((4-Bromobenzyl)amino)pyridazin-3-ol is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de la FABP4 pour le traitement du cancer

Protéine de liaison aux acides gras 4 (FABP4) : est impliquée dans diverses maladies, dont le cancer. Des recherches indiquent que les inhibiteurs ciblant la FABP4 peuvent être prometteurs pour la thérapie anticancéreuse . La structure de « 6-((4-Bromobenzyl)amino)pyridazin-3-ol » suggère un potentiel en tant que nouvelle échafaudage pour l'inhibition de la FABP4, ce qui pourrait conduire au développement de nouveaux médicaments anticancéreux.

Gestion des maladies cardiovasculaires

En raison de sa similitude structurale avec les dérivés de pyridazinone connus pour leur activité biologique, ce composé peut servir de base au développement de traitements pour les maladies cardiovasculaires. Les dérivés de pyridazinone ont été rapportés pour présenter des propriétés anti-hypertensives, ce qui pourrait être bénéfique dans la gestion de conditions comme l'hypertension artérielle .

Applications anti-inflammatoires et analgésiques

L'échafaudage de pyridazinone est associé à des propriétés anti-inflammatoires et analgésiques. En tant que tel, « this compound » pourrait être utilisé dans la synthèse de nouveaux composés avec une application potentielle dans la réduction de l'inflammation et le soulagement de la douleur .

Activité antimicrobienne

Les composés avec une base de pyridazinone ont montré une activité antimicrobienne. Cela suggère que « this compound » pourrait être exploré pour son efficacité contre divers agents pathogènes bactériens et fongiques, contribuant au domaine des maladies infectieuses .

Effets antidépresseurs et anxiolytiques

Des recherches sur les dérivés de pyridazinone ont révélé leur potentiel en tant qu'antidépresseurs et anxiolytiques. Le composé en question pourrait être étudié pour ses propriétés psychoactives, ce qui pourrait conduire à de nouveaux traitements pour les troubles de la santé mentale .

Recherche sur le diabète et l'obésité

Le rôle de la FABP4 dans les troubles métaboliques tels que le diabète et l'obésité fait de « this compound » un candidat pour le développement d'agents thérapeutiques visant ces conditions. Sa capacité à inhiber la FABP4 pourrait être cruciale dans la conception de médicaments pour gérer ces maladies .

Développement de produits chimiques agricoles

Les dérivés de pyridazinone sont connus pour leurs propriétés herbicides et anti-appétentes. Ce composé pourrait être synthétisé en nouveaux produits agrochimiques pour améliorer la protection des cultures et les stratégies de gestion des ravageurs .

Troubles neurologiques

Compte tenu des diverses activités biologiques des dérivés de pyridazinone, y compris leur rôle dans les voies neurologiques, il est possible que « this compound » soit utilisé dans le développement de traitements pour les troubles neurologiques tels que la maladie d'Alzheimer et la maladie de Parkinson .

Mécanisme D'action

Target of action

Pyridazinones are a class of compounds that have been shown to interact with a wide range of biological targets. They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of action

The mode of action of pyridazinones can vary depending on the specific compound and its structure. For example, some pyridazinones have been shown to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical pathways

Pyridazinones can affect various biochemical pathways depending on their specific targets. They have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and many others .

Result of action

The molecular and cellular effects of pyridazinones can vary depending on their specific targets and mode of action. Some pyridazinones have been shown to have anti-inflammatory and analgesic effects, among others .

Propriétés

IUPAC Name |

3-[(4-bromophenyl)methylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWXZSTVRILTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NNC(=O)C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.